molecular formula C7H10O3 B3052966 2,5-Furandione, dihydro-3-(1-methylethyl)- CAS No. 49538-78-5

2,5-Furandione, dihydro-3-(1-methylethyl)-

Cat. No.: B3052966
CAS No.: 49538-78-5
M. Wt: 142.15 g/mol
InChI Key: LSCFJXBYVYYZTB-UHFFFAOYSA-N
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Description

2,5-Furandione, dihydro-3-(1-methylethyl)-, also known as 3-(1-methylethyl)dihydro-2,5-furandione, is an organic compound with the molecular formula C7H10O3. It is a derivative of 2,5-furandione, where the hydrogen at the 3-position is replaced by an isopropyl group. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, dihydro-3-(1-methylethyl)- can be achieved through several methods. One common method involves the Diels-Alder reaction between maleic anhydride and isopropyl-substituted dienes. The reaction typically requires heating and may be catalyzed by Lewis acids to improve yield and selectivity.

Industrial Production Methods

In industrial settings, the production of 2,5-Furandione, dihydro-3-(1-methylethyl)- often involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of high-purity starting materials and controlled reaction environments is crucial to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, dihydro-3-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into diols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride group is replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the anhydride group under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols or other reduced derivatives.

    Substitution: Amides, esters, or thioesters, depending on the nucleophile used.

Scientific Research Applications

2,5-Furandione, dihydro-3-(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2,5-Furandione, dihydro-3-(1-methylethyl)- involves its reactivity as an anhydride. The compound can react with nucleophiles, leading to the formation of various derivatives. These reactions often involve the opening of the anhydride ring and the formation of new bonds with the nucleophile. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandione, dihydro-3-methyl-: Similar structure but with a methyl group instead of an isopropyl group.

    2,5-Furandione, dihydro-3-ethyl-: Similar structure but with an ethyl group instead of an isopropyl group.

    2,5-Furandione, dihydro-3-phenyl-: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness

2,5-Furandione, dihydro-3-(1-methylethyl)- is unique due to the presence of the isopropyl group, which can influence its reactivity and physical properties. This structural variation can lead to differences in solubility, boiling point, and reactivity compared to its analogs.

Properties

IUPAC Name

3-propan-2-yloxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-4(2)5-3-6(8)10-7(5)9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCFJXBYVYYZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441310
Record name 2,5-Furandione, dihydro-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49538-78-5
Record name 2,5-Furandione, dihydro-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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